molecular formula C18H19FN4O3 B12246391 3-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole

3-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole

Cat. No.: B12246391
M. Wt: 358.4 g/mol
InChI Key: ZTHQJXWTQWKECP-UHFFFAOYSA-N
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Description

3-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole core, which is known for its diverse biological activities, and a piperidine ring, which is commonly found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction with 4,6-dimethoxypyrimidine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole apart is its unique combination of a benzoxazole core with a fluorine atom and a piperidine ring substituted with a dimethoxypyrimidine group. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H19FN4O3

Molecular Weight

358.4 g/mol

IUPAC Name

3-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole

InChI

InChI=1S/C18H19FN4O3/c1-24-15-10-16(25-2)21-18(20-15)23-7-5-11(6-8-23)17-13-4-3-12(19)9-14(13)26-22-17/h3-4,9-11H,5-8H2,1-2H3

InChI Key

ZTHQJXWTQWKECP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC

Origin of Product

United States

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